
H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” is a peptide consisting of the amino acids lysine, phenylalanine, leucine, isoleucine, valine, lysine, and serine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is scaled up using automated synthesizers that follow similar SPPS protocols. The process is optimized for efficiency and yield, often involving high-throughput techniques and advanced purification methods like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like methionine and cysteine if present.
Reduction: Disulfide bonds in cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents for modifying side chains.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide.
Applications De Recherche Scientifique
Peptides like “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” are widely used in scientific research due to their diverse biological activities. They are studied for:
Biological Activity: Potential roles in signaling pathways, enzyme inhibition, and receptor binding.
Therapeutic Applications: Development of peptide-based drugs for conditions like cancer, diabetes, and infectious diseases.
Industrial Applications: Use in biotechnology for enzyme immobilization, biosensors, and as components in synthetic biology.
Mécanisme D'action
The mechanism of action for peptides like “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH:
H-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A shorter peptide with overlapping amino acids.
Uniqueness
The uniqueness of “H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OH” lies in its specific sequence, which determines its unique biological activity and potential applications. The presence of lysine and serine residues, for example, can influence its solubility and interaction with biological targets.
Propriétés
Numéro CAS |
245759-05-1 |
|---|---|
Formule moléculaire |
C41H71N9O9 |
Poids moléculaire |
834.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C41H71N9O9/c1-7-26(6)34(40(57)49-33(25(4)5)39(56)45-29(18-12-14-20-43)36(53)48-32(23-51)41(58)59)50-38(55)30(21-24(2)3)47-37(54)31(22-27-15-9-8-10-16-27)46-35(52)28(44)17-11-13-19-42/h8-10,15-16,24-26,28-34,51H,7,11-14,17-23,42-44H2,1-6H3,(H,45,56)(H,46,52)(H,47,54)(H,48,53)(H,49,57)(H,50,55)(H,58,59)/t26-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
Clé InChI |
JIFHFXJAODUIPJ-KQBMMHAASA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


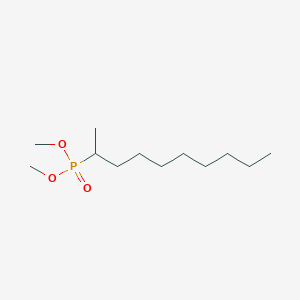
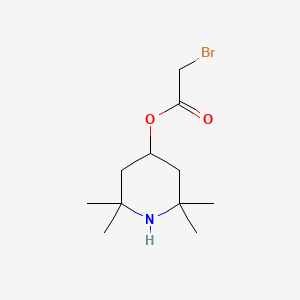

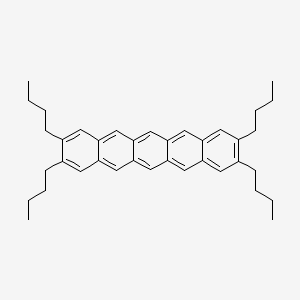
![Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14235348.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
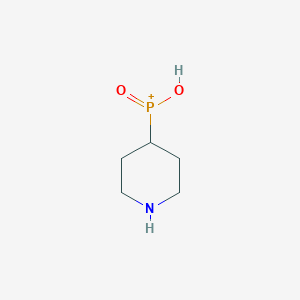
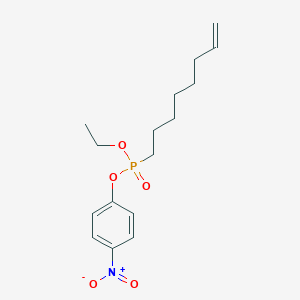
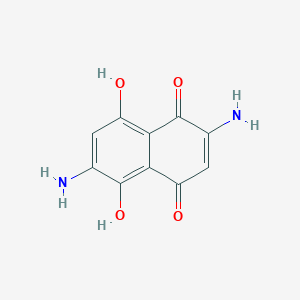
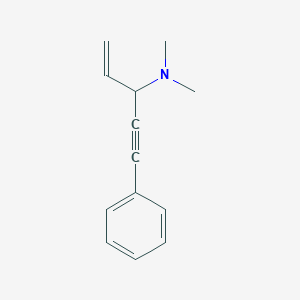
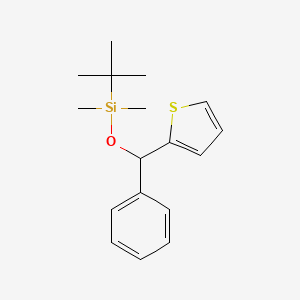
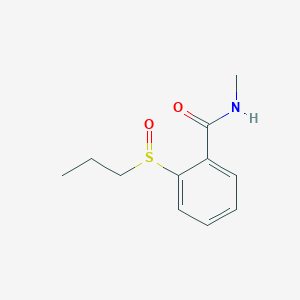
![1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14235396.png)

